molecular formula C11H21Br B13199475 (1-Bromopentan-2-YL)cyclohexane

(1-Bromopentan-2-YL)cyclohexane

Cat. No.: B13199475
M. Wt: 233.19 g/mol
InChI Key: USZZOSSRIVWGOV-UHFFFAOYSA-N
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Description

(1-Bromopentan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a bromopentan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromopentan-2-YL)cyclohexane typically involves the bromination of pentan-2-ylcyclohexane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows: [ \text{C11H22} + \text{Br2} \rightarrow \text{C11H21Br} + \text{HBr} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where bromination is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Bromopentan-2-YL)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of pentan-2-ylcyclohexanol, pentan-2-ylcyclohexanenitrile, etc.

    Elimination: Formation of cyclohexene derivatives.

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of pentan-2-ylcyclohexane.

Scientific Research Applications

(1-Bromopentan-2-YL)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromopentan-2-YL)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no substituents.

    Cyclopentane: A smaller ring structure with similar chemical properties.

    1-Bromocyclohexane: A brominated cyclohexane without the pentan-2-yl group.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

1-bromopentan-2-ylcyclohexane

InChI

InChI=1S/C11H21Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h10-11H,2-9H2,1H3

InChI Key

USZZOSSRIVWGOV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C1CCCCC1

Origin of Product

United States

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